molecular formula C13H14F18O3 B6364356 Novec HFE-71IPA Engineered Fluid (3M) CAS No. 185045-85-6

Novec HFE-71IPA Engineered Fluid (3M)

Cat. No.: B6364356
CAS No.: 185045-85-6
M. Wt: 560.22 g/mol
InChI Key: QYCRMBDSBOLDCS-UHFFFAOYSA-N
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Description

Novec HFE-71IPA Engineered Fluid: is a specialized cleaning and degreasing agent developed by 3M. It is a hydrofluoroether, specifically methoxy-nonafluorobutane (C4F9OCH3), combined in an azeotrope-like formulation with isopropanol. This compound is known for its non-flammability, low toxicity, and environmental friendliness, making it an ideal replacement for traditional solvents that have higher ozone depletion potentials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary component, methoxy-nonafluorobutane, is synthesized through a series of fluorination reactions starting from butane derivatives. The process involves the substitution of hydrogen atoms with fluorine atoms under controlled conditions to achieve the desired fluorinated ether. The final product is then mixed with isopropanol to form the azeotrope-like formulation .

Industrial Production Methods: Industrial production of Novec HFE-71IPA involves large-scale fluorination reactors where butane derivatives are subjected to fluorination. The resulting methoxy-nonafluorobutane is then purified and combined with isopropanol in precise ratios to ensure consistent quality and performance .

Chemical Reactions Analysis

Types of Reactions: Novec HFE-71IPA primarily undergoes physical interactions rather than chemical reactions due to its stability. it can participate in:

Common Reagents and Conditions:

Major Products Formed: The primary product is the azeotrope-like mixture itself, which remains stable and does not decompose under normal usage conditions .

Properties

IUPAC Name

2-[difluoro(methoxy)methyl]-1,1,1,2,3,3,3-heptafluoropropane;1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane;propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H3F9O.C3H8O/c1-15-5(13,14)3(8,9)2(6,7)4(10,11)12;1-15-5(13,14)2(6,3(7,8)9)4(10,11)12;1-3(2)4/h2*1H3;3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCRMBDSBOLDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O.COC(C(C(F)(F)F)(C(F)(F)F)F)(F)F.COC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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